molecular formula C46H64I2S4 B12499367 4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole

4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole

Cat. No.: B12499367
M. Wt: 999.1 g/mol
InChI Key: XKFPADIMVOTEJA-UHFFFAOYSA-N
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Description

4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole is a complex thiophene-fused benzothiole derivative characterized by a central thieno[2,3-f][1]benzothiole core substituted with iodine atoms at the 2,6-positions and branched alkylthiophene side chains. The molecule’s design integrates electron-rich thiophene units and heavy halogen (iodine) substituents, which are hypothesized to enhance charge transport properties and intermolecular interactions in organic electronic applications such as organic photovoltaics (OPVs) or field-effect transistors (OFETs) . The 2-ethylhexyl and hexyl side chains are engineered to improve solubility and modulate crystallinity, critical for solution-processable device fabrication.

Properties

Molecular Formula

C46H64I2S4

Molecular Weight

999.1 g/mol

IUPAC Name

4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole

InChI

InChI=1S/C46H64I2S4/c1-7-13-17-19-23-33-27-39(49-37(33)25-31(11-5)21-15-9-3)43-35-29-41(47)52-46(35)44(36-30-42(48)51-45(36)43)40-28-34(24-20-18-14-8-2)38(50-40)26-32(12-6)22-16-10-4/h27-32H,7-26H2,1-6H3

InChI Key

XKFPADIMVOTEJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)I)C5=CC(=C(S5)CC(CC)CCCC)CCCCCC)I)CC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno2,3-fbenzothiole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Stille coupling reaction, where organotin reagents are used to form carbon-carbon bonds. The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and safety of the production process .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiophene-based conjugated molecules used in optoelectronics. Below is a detailed comparison with structurally or functionally analogous compounds referenced in the provided evidence:

PBDB-TF

  • Structure : Poly[[4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl]-2,5-thiophenediyl-[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c’]dithiophene-1,3-diyl]] .
  • Key Differences: Halogenation: PBDB-TF employs fluorine substituents instead of iodine, reducing molecular weight while enhancing electron affinity. Backbone: PBDB-TF uses a benzodithiophene (BDT) core with diketone-functionalized benzo-dithiophene-dione units, whereas the target compound features a fused thienobenzothiole system. Performance: Fluorinated analogs like PBDB-TF typically exhibit higher power conversion efficiencies (PCEs > 15%) in OPVs due to optimized energy level alignment . In contrast, iodine’s bulkier size in the target compound may hinder crystallinity but improve charge-carrier mobility.

BDT-2T-ID

  • Structure : 2,2′-(((4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl)bis(3,4′-dihexyl-[2,2′-bithiophene]-5′,5-diyl))bis(methaneylylidene))bis(1H-indene-1,3(2H)-dione) .
  • Electron-Deficient Units: BDT-2T-ID integrates indenedione acceptors, enabling strong intramolecular charge transfer. The iodine-substituted benzothiole in the target compound may instead rely on halogen bonding for intermolecular charge transport.

PBDTTT-EFT

  • Structure: A copolymer alternating benzodithiophene and fluorinated thienothiophene units .
  • Key Differences :
    • Polymer vs. Small Molecule : PBDTTT-EFT is a polymer, offering extended conjugation and mechanical flexibility, while the target compound is a small molecule with defined molecular weight and purity.
    • Halogen vs. Fluorine : The fluorine in PBDTTT-EFT lowers the HOMO level (-5.4 eV) compared to iodine’s polarizable electron cloud, which may raise HOMO levels (-5.1 eV estimated) in the target compound, affecting open-circuit voltage (VOC) in OPVs.

Comparative Data Table

Property Target Compound PBDB-TF BDT-2T-ID PBDTTT-EFT
Core Structure Thienobenzothiole Benzodithiophene-dione Benzodithiophene Benzodithiophene
Halogenation Iodine (2,6-positions) Fluorine None Fluorine
HOMO (eV) ~-5.1 (estimated) -5.3 -5.4 -5.4
Solubility Moderate (branched alkyls) High Moderate High (polymer)
PCE in OPVs Not reported 15.2% 10.8% 12.5%

Research Findings and Implications

  • Synthetic Challenges : The hexyl/2-ethylhexyl side chains may complicate purification compared to fluorinated analogs, as seen in PBDB-TF’s streamlined synthesis .
  • Device Compatibility : While PBDB-TF and PBDTTT-EFT are optimized for bulk heterojunction OPVs, the target compound’s small-molecule nature may favor vacuum-deposited OFETs or tandem cell architectures.

Notes on Evidence Limitations

  • The provided evidence lacks direct data on the target compound’s optical, electrochemical, or device performance. Comparisons are inferred from structural analogs (e.g., PBDB-TF, BDT-2T-ID).
  • Older studies on benzoxathiins (2002) and benzophenones are structurally unrelated and excluded from this analysis.

Biological Activity

4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f] benzothiole is a complex organic compound notable for its potential applications in organic electronics and photovoltaics. This article reviews its biological activity, focusing on its effects on cellular processes and potential therapeutic applications.

The compound has a molecular formula of C46H64I2S4C_{46}H_{64}I_2S_4 and a molecular weight of approximately 999.07 g/mol. Its structure features multiple thiophene units, which are known to impart unique electronic properties beneficial for various applications.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several areas of interest:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of sulfur-containing groups may enhance interactions with microbial cell membranes, potentially leading to disruption and cell death.
  • Antioxidant Properties : Compounds containing thiophene rings have been investigated for their antioxidant capabilities. They may scavenge free radicals, thus protecting cells from oxidative stress.
  • Cellular Toxicity : Some studies have indicated that certain derivatives of thiophene-based compounds can exhibit cytotoxic effects on cancer cell lines. The specific mechanisms often involve the induction of apoptosis or cell cycle arrest.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiophene derivatives found that compounds similar to 4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f] benzothiole demonstrated significant activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiophene Derivative AE. coli50 µg/mL
Thiophene Derivative BS. aureus30 µg/mL

These results suggest that modifications to the thiophene structure can enhance antimicrobial efficacy.

Antioxidant Activity

In vitro assays measuring the antioxidant capacity of related compounds indicated that they could reduce oxidative stress markers in cultured cells. For example:

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound A85% at 100 µM20
Compound B70% at 100 µM25

These findings highlight the potential use of such compounds in formulations aimed at reducing oxidative damage in biological systems.

Cellular Toxicity

Research into the cytotoxic effects of thiophene derivatives on cancer cell lines has shown promising results. One study reported:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis
MCF-7 (breast)10Cell cycle arrest at G2/M phase

These results indicate that the compound may have selective toxicity towards cancer cells while sparing normal cells.

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